10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one
Description
10-Amino-17-bromo-13-oxa-9-azatetracyclo[98002,8014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Properties
IUPAC Name |
10-amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-9-6-7-13-11(8-9)14-10-4-2-1-3-5-12(10)20-16(19)15(14)17(21)22-13/h6-8H,1-5H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURTPKXSOEOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C3=C2C4=C(C=CC(=C4)Br)OC3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as norbornene derivatives, which undergo cycloaddition reactions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the tetracyclic structure and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate, with careful control of temperature and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
- 2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione
- 4-bromo-8-oxa-12-azatetracyclo[10.7.0.02,7.013,18]nonadeca-1(19),2(7),3,5,13,15,17-heptaen-10-one
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Uniqueness
What sets 10-Amino-17-bromo-13-oxa-9-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,14(19),15,17-hexaen-12-one apart from similar compounds is its unique combination of functional groups and tetracyclic structure. This confers distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
